3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of two 4-chlorophenyl groups and a tosyl group attached to a dihydropyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been demonstrated to possess remarkable anti-breast cancer activity .
Mode of Action
It’s known that similar compounds can cause concentration- and time-dependent cardiotoxicity . They can induce cell death through ROS-mediated mitochondrial dysfunction .
Biochemical Pathways
Similar compounds have been shown to modulate nf-κb and fhc pathways .
Result of Action
The compound “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” has been shown to interact with single-stranded DNA/RNA, increasing their absorption rate at 210 and 260 nm wavelengths . This suggests that the compound may bind with chromophores present in single-stranded DNA/RNA .
Action Environment
It’s known that the emission spectrum of single-stranded dna/rna increases in a concentration-dependent trend of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzaldehyde with tosylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the dihydropyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while reduction can produce various dihydropyrazole derivatives.
Scientific Research Applications
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Lacks the tosyl group, which may affect its reactivity and biological activity.
3,5-bis(4-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of chlorophenyl groups, leading to different chemical properties.
3,5-bis(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole:
Uniqueness
The presence of the tosyl group and 4-chlorophenyl groups in 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole makes it unique compared to other similar compounds
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFZBHDQIRKBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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